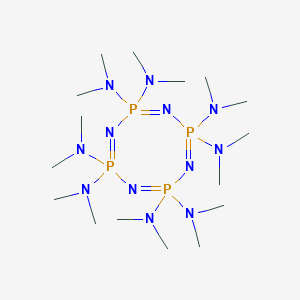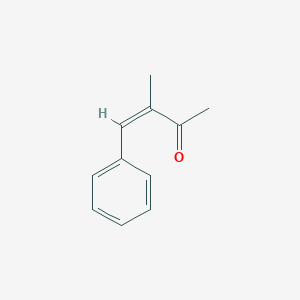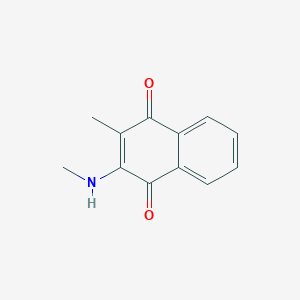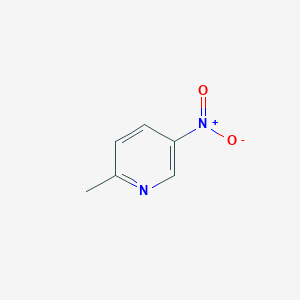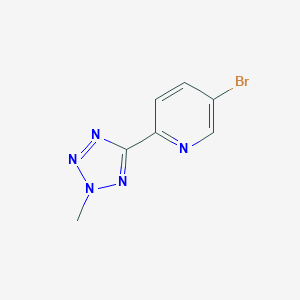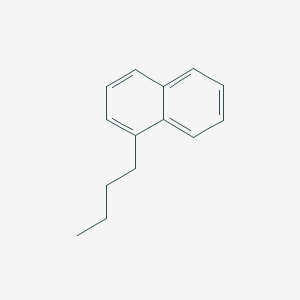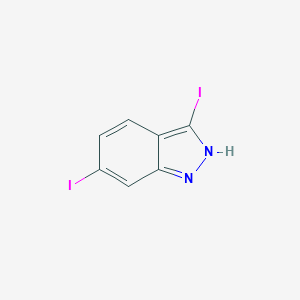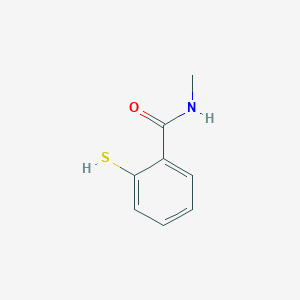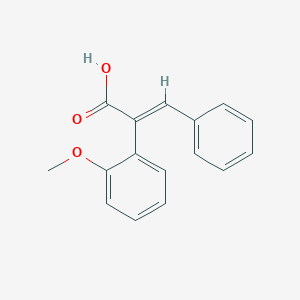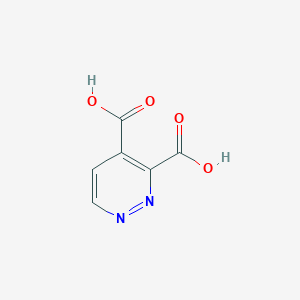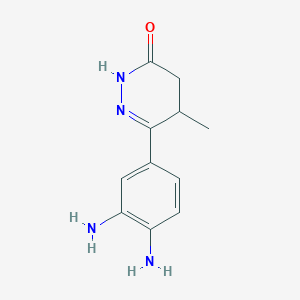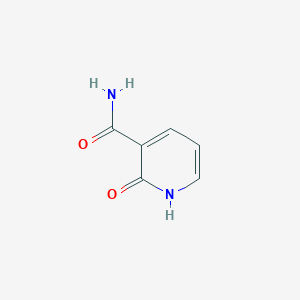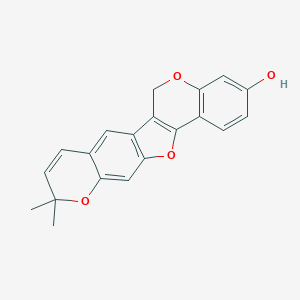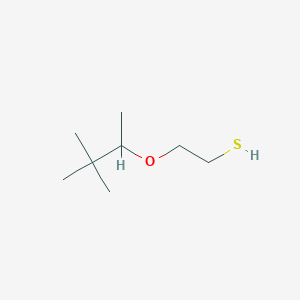
2-(beta-Mercaptoethoxy)-3,3-dimethylbutane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(beta-Mercaptoethoxy)-3,3-dimethylbutane, also known as tert-butylthioethanol, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. This compound is a thiol derivative of tert-butanol and is widely used in various fields, including organic synthesis, biochemistry, and medicinal chemistry.
Scientific Research Applications
2-(beta-Mercaptoethoxy)-3,3-dimethylbutane has several potential applications in scientific research. It is commonly used as a reducing agent in organic synthesis reactions, where it can reduce various functional groups such as ketones, aldehydes, and nitro groups. Additionally, this compound can be used as a thiol protecting group in peptide synthesis, where it can protect cysteine residues from oxidation during peptide bond formation. In biochemistry, 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane is used as a reducing agent for disulfide bonds in proteins and as a thiol blocking agent in enzyme assays. In medicinal chemistry, this compound has been investigated for its potential as a drug delivery system and as a precursor for radiolabeled compounds for imaging studies.
Mechanism Of Action
The mechanism of action of 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane is primarily related to its thiol group. This compound can act as a reducing agent by donating electrons to other molecules, which can lead to the formation of new chemical bonds. Additionally, the thiol group can form covalent bonds with other molecules, such as proteins, which can alter their function. The unique properties of this compound make it a valuable tool in various scientific fields.
Biochemical And Physiological Effects
2-(beta-Mercaptoethoxy)-3,3-dimethylbutane has been shown to have several biochemical and physiological effects. In biochemistry, this compound can interact with proteins and enzymes, altering their function and activity. In physiology, 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane has been shown to have antioxidant properties, which can protect cells from oxidative damage. Additionally, this compound has been investigated for its potential as a neuroprotective agent, where it can protect neurons from damage caused by various neurotoxins.
Advantages And Limitations For Lab Experiments
The advantages of using 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane in lab experiments include its high yield, ease of synthesis, and unique properties. This compound can be used as a reducing agent, thiol blocking agent, and thiol protecting group, making it a versatile tool in various scientific fields. However, there are also limitations to using this compound, including its potential toxicity and the need for proper handling and storage. Additionally, the thiol group can react with other molecules, leading to unwanted side reactions or interference with experimental results.
Future Directions
There are several future directions for research involving 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane. One potential area of interest is the development of new drug delivery systems using this compound. Additionally, the use of 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane in imaging studies could be investigated further, particularly in the development of radiolabeled compounds for PET or SPECT imaging. Finally, the potential neuroprotective properties of this compound could be explored further, particularly in the treatment of neurodegenerative diseases such as Alzheimer's or Parkinson's. Overall, the unique properties of 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane make it a valuable tool in various scientific fields, and further research is needed to fully explore its potential applications.
Synthesis Methods
The synthesis of 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane is relatively simple and involves the reaction of tert-butanol with hydrogen sulfide in the presence of a catalyst. The reaction yields 2-(beta-Mercaptoethoxy)-3,3-dimethylbutaneiol, which is then oxidized using hydrogen peroxide to produce 2-(beta-Mercaptoethoxy)-3,3-dimethylbutane. The yield of this reaction is typically high, and the compound can be purified using standard methods such as distillation or chromatography.
properties
CAS RN |
10160-73-3 |
|---|---|
Product Name |
2-(beta-Mercaptoethoxy)-3,3-dimethylbutane |
Molecular Formula |
C8H18OS |
Molecular Weight |
162.3 g/mol |
IUPAC Name |
2-(3,3-dimethylbutan-2-yloxy)ethanethiol |
InChI |
InChI=1S/C8H18OS/c1-7(8(2,3)4)9-5-6-10/h7,10H,5-6H2,1-4H3 |
InChI Key |
BAORTNFUUYRNKI-UHFFFAOYSA-N |
SMILES |
CC(C(C)(C)C)OCCS |
Canonical SMILES |
CC(C(C)(C)C)OCCS |
synonyms |
2-(1,2,2-Trimethylpropoxy)ethanethiol |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



